2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide typically involves the following steps:
Formation of the Benzyl Intermediate: The initial step involves the preparation of 4-(trifluoromethyl)benzyl chloride from 4-(trifluoromethyl)toluene through chlorination.
Nucleophilic Substitution: The benzyl chloride intermediate undergoes nucleophilic substitution with 3-pyridinecarboxamide in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The resulting intermediate is then cyclized under acidic conditions to form the dihydropyridine ring, yielding the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the dihydropyridine ring.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand the role of trifluoromethyl groups in enhancing the biological activity and metabolic stability of drug candidates.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This group also influences the binding affinity and selectivity towards its targets, modulating biological pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1-(4-chlorobenzyl)-1,2-dihydro-3-pyridinecarboxamide
- 2-oxo-1-(4-methylbenzyl)-1,2-dihydro-3-pyridinecarboxamide
- 2-oxo-1-(4-fluorobenzyl)-1,2-dihydro-3-pyridinecarboxamide
Uniqueness
Compared to its analogs, 2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound in the development of new therapeutic agents with improved pharmacokinetic properties.
Properties
IUPAC Name |
2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-5-3-9(4-6-10)8-19-7-1-2-11(12(18)20)13(19)21/h1-7H,8H2,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLHIVUHEYGNOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)N)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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